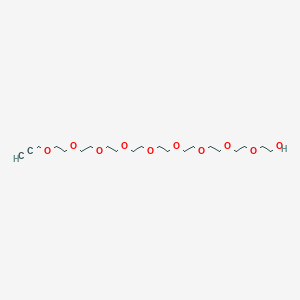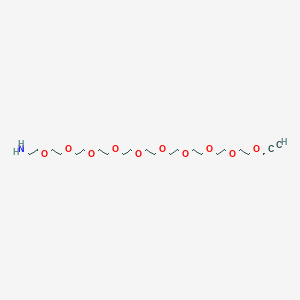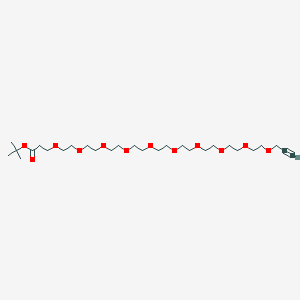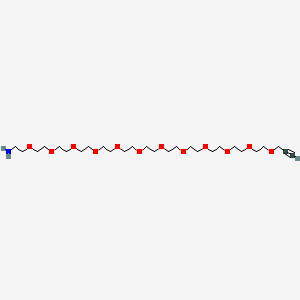
Propargyl-PEG7-t-butyl ester
Overview
Description
Propargyl-PEG7-t-butyl ester is a polyethylene glycol derivative that contains a propargyl group and a t-butyl protected carboxyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage. The t-butyl ester can be deprotected under acidic conditions to yield a free carboxyl group .
Biochemical Analysis
Biochemical Properties
The propargyl group in Propargyl-PEG7-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, yielding a stable triazole linkage . This interaction allows this compound to form connections with a variety of enzymes, proteins, and other biomolecules, expanding its utility in biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . This interaction can potentially influence enzyme activity, gene expression, and other molecular processes. More detailed studies are required to fully elucidate these mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG7-t-butyl ester is typically synthesized through a multi-step process The initial step involves the preparation of a polyethylene glycol derivative with a propargyl groupThe reaction conditions often involve the use of copper catalysts for the Click Chemistry step and acidic conditions for the deprotection of the t-butyl group .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 95%. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG7-t-butyl ester undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds to form stable triazole linkages.
Deprotection: The t-butyl ester can be deprotected under acidic conditions to yield a free carboxyl group
Common Reagents and Conditions
Copper Catalysts: Used in the Click Chemistry reactions to facilitate the formation of triazole linkages.
Acidic Conditions: Employed for the deprotection of the t-butyl ester group
Major Products Formed
Triazole Linkages: Formed through Click Chemistry reactions.
Free Carboxyl Groups: Obtained after deprotection of the t-butyl ester
Scientific Research Applications
Propargyl-PEG7-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker in polymer chemistry and for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in drug delivery systems to enhance solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Propargyl-PEG7-t-butyl ester primarily involves its ability to form stable triazole linkages through Click Chemistry. The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts, resulting in the formation of triazole linkages. The t-butyl ester group can be deprotected under acidic conditions to yield a free carboxyl group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG-t-butyl ester: Similar in structure but with different lengths of polyethylene glycol chains.
Propargyl-PEG-acid: Contains a free carboxyl group instead of a t-butyl protected carboxyl group
Uniqueness
Propargyl-PEG7-t-butyl ester is unique due to its specific combination of a propargyl group and a t-butyl protected carboxyl group, along with a seven-unit polyethylene glycol chain. This unique structure provides enhanced solubility in aqueous media and allows for versatile applications in various fields .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O9/c1-5-7-24-9-11-26-13-15-28-17-19-30-20-18-29-16-14-27-12-10-25-8-6-21(23)31-22(2,3)4/h1H,6-20H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHHJKFUMHBJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






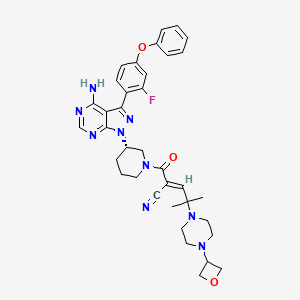
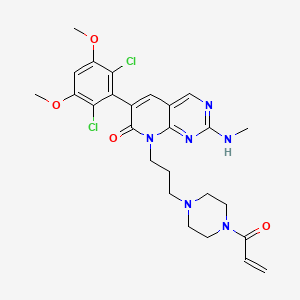

![(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B610205.png)


